molecular formula C18H19NO3 B11170313 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B11170313
M. Wt: 297.3 g/mol
InChI Key: UCICIGPJLNWCCT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring fused with a dimethoxyphenyl ethanone moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where the indole ring reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the indole ring to a more saturated structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be studied for similar activities.

    Medicine: The compound may be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-indol-1-yl)-2-phenylethanone: Lacks the methoxy groups on the phenyl ring.

    1-(1H-indol-3-yl)-2-(3,4-dimethoxyphenyl)ethanone: Features a different substitution pattern on the indole ring.

    1-(2,3-dihydro-1H-indol-1-yl)-2-(4-methoxyphenyl)ethanone: Contains only one methoxy group on the phenyl ring.

Uniqueness

1-(2,3-dihydro-1H-indol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is unique due to the presence of both the indole ring and the dimethoxyphenyl ethanone moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C18H19NO3/c1-21-16-8-7-13(11-17(16)22-2)12-18(20)19-10-9-14-5-3-4-6-15(14)19/h3-8,11H,9-10,12H2,1-2H3

InChI Key

UCICIGPJLNWCCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

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